2-(3-Piperidinyl)ethyl isonicotinate hydrochloride
Overview
Description
2-(3-Piperidinyl)ethyl isonicotinate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ethyl 4-Piperidingcarboxylate : Ethyl 4-piperidingcarboxylate, an important intermediate in chemical synthesis, has been successfully synthesized from isonicotinic acid through esterification and hydrogenation processes. The overall yield was reported at 75.0% with the ability to reuse the catalyst, Pd/C, up to 10 times (Chen Ying-qi, 2007).
Enzymatic Synthesis in Non-Aqueous Medium : Ethyl isonicotinate has been utilized in the enzymatic synthesis of isoniazid, a significant tuberculosis treatment agent. This synthesis occurred in a non-aqueous medium (1,4-dioxane), using Novozym 435 as a catalyst, achieving a 52% conversion rate (G. Yadav, S. S. Joshi, P. S. Lathi, 2005).
Pharmacological Applications
Antithrombotic Drug Development : Ethyl 6-aminonicotinate acyl sulfonamides, derivatives of piperidines, have been developed as potent antagonists of the P2Y12 receptor. These compounds have demonstrated significant antithrombotic effects in clinical trials (P. Bach et al., 2013).
Antimicrobial Activity : The compound (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has been synthesized and demonstrated moderate antimicrobial activities against various bacteria and fungi (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).
Anticancer Agent Synthesis : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their potential as anticancer agents. Some of these compounds showed strong anticancer properties compared to the reference drug doxorubicin (A. Rehman et al., 2018).
Biochemical Research
Allosteric Modulation of the Cannabinoid CB1 Receptor : Novel compounds including Org 27569 and related derivatives have been investigated for their pharmacology at the cannabinoid CB1 receptor. These compounds demonstrate significant allosteric modulation, impacting agonist affinity and receptor function (Martin R. Price et al., 2005).
Solid-State Characterization : Local anaesthetic drugs, including those with piperidinyl groups, have been characterized through various analytical techniques, providing insight into their solid-state properties and behavior (A. C. Schmidt, 2005).
Properties
IUPAC Name |
2-piperidin-3-ylethyl pyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(12-3-7-14-8-4-12)17-9-5-11-2-1-6-15-10-11;/h3-4,7-8,11,15H,1-2,5-6,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECHWZASFVLTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-49-3 | |
Record name | 4-Pyridinecarboxylic acid, 2-(3-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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